molecular formula C17H17ClN2O4 B2854699 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)urea CAS No. 1421480-86-5

1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)urea

Cat. No.: B2854699
CAS No.: 1421480-86-5
M. Wt: 348.78
InChI Key: XLPRRGRPJNLUDI-UHFFFAOYSA-N
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Description

The compound 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)urea features a urea core linked to two distinct aromatic moieties: a benzo[d][1,3]dioxol-5-yl (benzodioxole) group and a 2-chlorophenyl ring, connected via a 3-hydroxypropyl chain. Key structural attributes include:

  • Urea functional group: Known for strong hydrogen-bonding capabilities, influencing solubility and intermolecular interactions .
  • Benzodioxole moiety: A bicyclic structure associated with enhanced metabolic stability and lipophilicity in pharmaceuticals .

This combination of features suggests applications in drug design, where hydrogen bonding (urea), metabolic stability (benzodioxole), and targeted binding (chlorophenyl) are critical.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-(2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c18-12-3-1-2-4-13(12)20-17(22)19-8-7-14(21)11-5-6-15-16(9-11)24-10-23-15/h1-6,9,14,21H,7-8,10H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPRRGRPJNLUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)NC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)urea typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Intermediate: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Hydroxypropylation: The benzo[d][1,3]dioxole intermediate is then reacted with an appropriate epoxide (such as glycidol) to introduce the hydroxypropyl group.

    Urea Formation: The final step involves the reaction of the hydroxypropylated benzo[d][1,3]dioxole with 2-chlorophenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's significant anticancer activity through various mechanisms:

  • Inhibition of Angiogenesis : Similar compounds have demonstrated the ability to inhibit vascular endothelial growth factor receptors (VEGFR), crucial for tumor blood supply. For instance, related compounds exhibited IC50 values around 2.5 μM against VEGFR1, indicating potent anti-angiogenic effects.
  • Cell Cycle Arrest and Apoptosis : The compound has been reported to induce cell cycle arrest at the S phase and promote apoptosis in cancer cells by disrupting microtubule assembly, critical for cell division.

Modulation of Transport Proteins

The compound acts as a modulator of ATP-binding cassette (ABC) transporters, which are involved in drug resistance mechanisms in cancer therapy. Its structural features may enhance interactions with these proteins, potentially improving drug delivery systems.

Other Therapeutic Potentials

  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit radical scavenging abilities, which can protect cells from oxidative stress.
  • Neuroprotective Effects : There is emerging evidence indicating potential neuroprotective properties, suggesting applications in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of VEGFR; apoptosis induction
Anti-AngiogenicInhibition of endothelial cell migration
Transport ModulationInteraction with ABC transporters
AntioxidantRadical scavenging properties
NeuroprotectivePotential protective effects against neurodegeneration

Case Study 1: Anticancer Efficacy

In a study examining derivatives featuring the benzo[d][1,3]dioxole moiety, compounds displayed enhanced anticancer activity against various cell lines. One derivative showed a 13.8-fold improvement in the effectiveness of doxorubicin against colorectal carcinoma cells, highlighting the potential for combination therapies.

Case Study 2: Modulation of Drug Resistance

Research has demonstrated that this compound can improve the efficacy of chemotherapeutic agents by modulating drug resistance mechanisms through interactions with ABC transporters. This could lead to more effective treatment regimens for resistant cancer types.

Mechanism of Action

The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)urea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The hydroxypropyl group could facilitate binding to active sites, while the chlorophenyl group might enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural differences between the target compound and analogs identified in the evidence:

Compound Name Core Structure Key Substituents Functional Attributes
Target Compound Urea Benzodioxole, 2-chlorophenyl, hydroxypropyl Strong hydrogen bonding; flexible linker
3-(o-Chlorophenyl)-2-methyl-4(3H)-quinazolinone Quinazolinone o-Chlorophenyl, methyl Heterocyclic core; rigid planar structure
1-(Benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)butan-1-one Ketone Benzodioxole, ethylamino Amino ketone; potential CNS activity
N-(3-chloropropyl)-α-methylphenethylamine Amine Chloropropyl, phenethyl Linear chain; amine-mediated interactions

Key Observations :

  • Urea vs.
  • Benzodioxole vs. Simple Aromatic Rings: The benzodioxole moiety, present in both the target compound and 1-(Benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)butan-1-one, is associated with resistance to oxidative metabolism, a feature critical for prolonged drug half-life .
  • Chlorophenyl Positioning: The 2-chlorophenyl group in the target compound may enhance steric hindrance compared to o-chlorophenyl in quinazolinone derivatives, affecting receptor binding selectivity .

Crystallographic and Packing Behavior

  • The hydroxypropyl linker in the target compound likely induces unique crystal packing patterns due to its flexibility and hydroxyl group, as analyzed via tools like Mercury CSD 2.0 . In contrast, rigid analogs like quinazolinones form denser, less soluble crystals.
  • Benzodioxole-containing compounds (e.g., the target and 1-(Benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)butan-1-one) exhibit π-π stacking interactions, which are less pronounced in amine- or chloropropyl-substituted analogs .

Metabolic and Pharmacokinetic Inferences

  • The benzodioxole group in the target compound and Solid forms of 3-(6-(1-(2,2-difluoro-benzo[d][1,3]dioxol-5-yl)...) (from ) suggests shared strategies to block cytochrome P450-mediated oxidation, a common metabolic pathway .
  • The urea linkage may reduce first-pass metabolism compared to ester or ketone groups (e.g., naphthalen-1-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate ), which are prone to hydrolysis .

Biological Activity

1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)urea is a complex organic compound that has garnered attention for its potential biological activities. The compound's unique structure, featuring a benzo[d][1,3]dioxole moiety and a chlorophenyl group, suggests various therapeutic applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C19H21ClN2O4C_{19}H_{21}ClN_{2}O_{4}, with a molecular weight of approximately 364.84 g/mol. The presence of the benzo[d][1,3]dioxole unit is significant as it is associated with various pharmacological properties.

Biological Activities

Research indicates that compounds containing benzo[d][1,3]dioxole structures often exhibit notable biological activities. This section discusses the biological activity of this compound based on available studies.

Antitumor Activity

Several studies have investigated the antitumor potential of compounds similar to this compound. For instance, derivatives of chloroethyl nitrosoureas have shown varying degrees of antitumor activity, with structural modifications influencing their effectiveness. The incorporation of hydroxyl and chlorophenyl groups may enhance the compound's interaction with DNA and other cellular targets, potentially leading to increased cytotoxicity against cancer cells .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The benzo[d][1,3]dioxole moiety may interact with specific enzymes or receptors, modulating their activity.
  • DNA Interaction : Similar compounds have demonstrated the ability to form DNA cross-links, which are crucial for their antitumor efficacy. This suggests that this compound may also induce DNA damage in cancer cells .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various benzo[d][1,3]dioxole derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant antiproliferative effects on breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, highlighting the compound's potential as an anticancer agent .

Case Study 2: Transporter Modulation

Another investigation focused on the role of this compound in modulating ATP-binding cassette (ABC) transporters. These transporters are critical in drug absorption and resistance mechanisms in cancer therapy. Preliminary results suggest that the compound enhances the efficacy of chemotherapeutic agents by inhibiting specific ABC transporters associated with drug efflux.

Data Table: Biological Activities Overview

Biological ActivityDescriptionReference
AntitumorSignificant cytotoxicity against cancer cell lines
Enzyme InhibitionPotential modulation of enzymatic pathways
ABC Transporter ModulationEnhances drug efficacy by inhibiting efflux

Q & A

What are the validated synthetic routes and critical reaction conditions for synthesizing 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)urea?

Level : Basic
Methodological Answer :
The synthesis typically involves three key steps:

Formation of the benzo[d][1,3]dioxol-5-yl-hydroxypropyl intermediate : Achieved via cyclization of catechol derivatives under acidic conditions, followed by hydroxypropyl group introduction using epoxide ring-opening or Grignard reactions .

Coupling with 2-chlorophenylurea : The urea linkage is formed via reaction with 2-chlorophenyl isocyanate or carbodiimide-mediated coupling. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) are critical for yield optimization .

Purification : Chromatography (silica gel) or recrystallization (ethanol/water mixtures) ensures >95% purity.

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